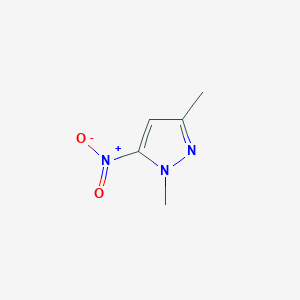

1,3-dimethyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJETWFRFVGLXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1,3 Dimethyl 5 Nitro 1h Pyrazole

Reaction Mechanisms of Nitration Processes

Nitration of the pyrazole (B372694) ring is a fundamental process for introducing the nitro group, a versatile functional group that can be further transformed. The position of nitration on the pyrazole ring is influenced by the reaction conditions and the substitution pattern of the pyrazole.

The nitration of pyrazoles can proceed through an initial N-nitration at the unsubstituted nitrogen atom to form an N-nitropyrazole intermediate. nih.gov This intermediate can then undergo rearrangement to yield a C-nitropyrazole. One of the proposed mechanisms for this transformation is a nih.govmdpi.com-σ rearrangement. acs.org

In the case of pyrazole itself, treatment with nitrating agents like a mixture of nitric acid and acetic anhydride (B1165640) can lead to the formation of N-nitropyrazole. nih.gov Subsequent heating of this intermediate can induce a rearrangement to produce 3-nitropyrazole and 5-nitropyrazole. acs.org The mechanism is believed to involve the migration of the nitro group from the nitrogen to a carbon atom of the pyrazole ring.

Theoretical studies on N-nitropyrazole have explored the isomerization mechanism, providing insights into the energetics of the rearrangement process. acs.org These studies help in understanding the factors that govern the regioselectivity of the C-nitration product.

Direct C-nitration of the pyrazole ring can also occur through an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. mdpi.com The position of electrophilic attack is dictated by the electronic properties of the ring and the substituents present.

For 1,3-dimethyl-1H-pyrazole, electrophilic substitution, such as nitration, is expected to occur at the C4 position, which is the most electron-rich position in the ring. rrbdavc.org The use of strong nitrating agents, such as a mixture of fuming nitric acid and fuming sulfuric acid, can lead to the formation of 1,3-dimethyl-4-nitropyrazole. semanticscholar.org In some cases, dinitration can occur, yielding 1,3-dimethyl-4,5-dinitropyrazole. semanticscholar.org

The mechanism of electrophilic nitration involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent. youtube.com The nitronium ion then attacks the electron-rich C4 position of the pyrazole ring, forming a sigma complex (also known as an arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the pyrazole ring and yields the C-nitrated product.

It has been observed that N-nitropyrazoles themselves can act as nitrating agents for other aromatic compounds, indicating their ability to be a source of the nitronium ion. acs.org

Reaction Pathways of Derivatization and Functionalization

The nitro group in 1,3-dimethyl-5-nitro-1H-pyrazole significantly influences its reactivity, enabling a range of derivatization and functionalization reactions.

The nitro group is a strong electron-withdrawing group, which activates the pyrazole ring towards nucleophilic attack. In 1-methyl-3,4,5-trinitropyrazole, the nitro group at the 5-position is susceptible to nucleophilic substitution by various nucleophiles, including thiols, phenols, oximes, ammonia, and amines. researchgate.net This regioselectivity is a key feature in the functionalization of highly nitrated pyrazoles.

Similarly, in other nitropyrazole systems, the nitro group at specific positions can be displaced by nucleophiles. For instance, in 3,4,5-trinitro-1H-pyrazole, the nitro group at the 4-position undergoes regioselective nucleophilic substitution. researchgate.net The susceptibility of a particular nitro group to substitution is influenced by the electronic environment within the molecule.

The mechanism of nucleophilic aromatic substitution (SNAr) in these systems typically involves the attack of the nucleophile on the electron-deficient carbon atom bearing the nitro group, forming a Meisenheimer complex. This intermediate then expels the nitro group as a leaving group to give the substitution product. Quantum chemical studies have been employed to investigate these reaction pathways, suggesting that the processes can occur through synchronous bi- or trimolecular attacks depending on the nucleophile. researchgate.net

The functional groups on the pyrazole ring, including the nitro group, can participate in cyclization and condensation reactions to form fused heterocyclic systems. For example, the presence of adjacent azide (B81097) and nitro groups on a pyrazole ring can lead to thermal or spontaneous cyclization to form a furoxan ring. mdpi.com

Condensation reactions of pyrazole derivatives with dicarbonyl compounds or their equivalents are common methods for constructing fused pyrazole systems. For instance, the Vilsmeier-Haack reaction of hydrazones can be used to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates for further cyclization reactions. nih.gov These aldehydes can react with various nucleophiles to build new rings onto the pyrazole core.

The mechanism of these reactions generally involves the initial formation of a more reactive intermediate, such as an iminium ion in the Vilsmeier-Haack reaction, which then undergoes intramolecular or intermolecular cyclization. youtube.com The specific pathway and the final product depend on the reactants and the reaction conditions employed.

Radical reactions involving nitro compounds have gained significant attention. rsc.org To investigate the potential involvement of radical intermediates in reactions of nitropyrazoles, radical trapping experiments can be employed. In these experiments, a radical scavenger, such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), is added to the reaction mixture. researchgate.net If the reaction rate is inhibited or if a trapped adduct is formed, it provides evidence for a radical mechanism.

For instance, in some metal-mediated reactions, the initial step is presumed to be the generation of a radical that then participates in the subsequent steps of the reaction. researchgate.net While specific radical trapping experiments on this compound are not extensively detailed in the provided context, this methodology is a standard approach to elucidate reaction mechanisms where radical pathways are plausible. researchgate.netscience.gov The interaction of nitric oxide with tyrosyl radicals to form a nitrotyrosine product is another example of a radical trapping process relevant to nitro-containing compounds. nih.gov

Theoretical Mechanistic Studies

Theoretical and computational chemistry offer powerful tools to elucidate the intricate details of reaction mechanisms that are often inaccessible through experimental methods alone. By modeling the potential energy surfaces and analyzing the electronic structure of reactants, transition states, and products, chemists can gain a profound understanding of reaction pathways, regioselectivity, and stereoselectivity. For nitro-substituted pyrazoles, these studies are particularly valuable in explaining the influence of the electron-withdrawing nitro group on the reactivity of the pyrazole ring.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains the feasibility of a chemical reaction based on the analysis of the changes in electron density along the reaction coordinate. Unlike frontier molecular orbital (FMO) theory, which focuses on the interactions between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), MEDT posits that the ability of the electron density to undergo changes is the primary determinant of reactivity.

A pertinent example of MEDT application can be found in the theoretical study of the [3+2] cycloaddition reaction between nitrylimines and nitroalkenes, which leads to the formation of nitro-functionalized pyrazoles. nih.govmdpi.com One such study investigated the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-phenylnitrylimine, which unexpectedly yielded 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole. nih.gov The formation of the 5-nitro-substituted pyrazole was rationalized using MEDT.

The theoretical analysis revealed that the reaction proceeds through a polar mechanism, and the regioselectivity is governed by the interaction between the most nucleophilic center of the nitrylimine and the most electrophilic center of the nitroalkene. nih.gov The study showed that the formation of the intermediate leading to the 5-nitropyrazole was kinetically favored. nih.gov This type of analysis is directly relevant to understanding the reactions of this compound, as it highlights how the electron density distribution, significantly influenced by the nitro group at the C5 position, dictates the course of cycloaddition reactions.

| Reactant/Transition State | Parameter | Value | Implication |

|---|---|---|---|

| Nitrylimine | Nucleophilicity (N) | High | Acts as the nucleophilic component in the cycloaddition. |

| Most Nucleophilic Center | Carbon of -N=N=C- | ||

| Nitroalkene | Electrophilicity (ω) | High | Acts as the electrophilic component, activated by the nitro group. |

| Most Electrophilic Center | β-carbon to the nitro group | ||

| Transition State (TS) for 5-nitro product | Activation Energy | Lower | The pathway to the 5-nitro-substituted pyrazoline is kinetically favored. |

| Polarity | High |

Bond Evolution Theory (BET) provides a detailed description of the changes in chemical bonds throughout a reaction process. By analyzing the topology of the electron localization function (ELF), BET can pinpoint the exact points along the reaction coordinate where bonds are broken and formed. This allows for a much more nuanced understanding of the reaction mechanism than simply identifying reactants, products, and a single transition state.

While a specific BET study on this compound is not available, the principles of BET can be illustrated through its application to analogous [3+2] cycloaddition reactions that form the pyrazole core. For instance, a BET analysis of the reaction between a nitrone and an electron-deficient ethylene (B1197577) to form an isoxazolidine (B1194047) ring, a process electronically similar to pyrazole formation from a nitrilimine, reveals a multi-phase mechanism. rsc.org A similar detailed analysis has been performed on the [3+2] cycloaddition of benzonitrile (B105546) oxide with various ethylenic derivatives. nih.govresearchgate.net

The BET study of such a cycloaddition typically reveals that the formation of the two new single bonds is not perfectly synchronous. The process can be broken down into several distinct topological phases:

Initial approach of reactants: The electron densities of the two molecules begin to interact.

Depopulation of π-systems: The electron density of the double or triple bonds involved in the cycloaddition starts to decrease.

Formation of the first pseudoradical center: A monosynaptic basin (a region of electron density associated with a single atomic nucleus) forms on one of the atoms that will be part of the new ring.

Formation of the first new bond: A disynaptic basin (a region of electron density shared between two nuclei, corresponding to a chemical bond) is formed between two atoms of the reacting molecules.

Formation of the second pseudoradical center and second new bond: This can occur sequentially or nearly simultaneously with the formation of the first bond, depending on the specific reactants. nih.gov

This step-by-step electronic reorganization provides a chemically intuitive picture of the bond-forming process. For a reaction involving this compound, a BET analysis would be expected to reveal how the electron-withdrawing nitro group influences the timing and nature of these bond-forming events.

| Phase | Description | Key Electronic Change |

|---|---|---|

| I | Initial reactant approach | Perturbation of electron densities |

| II | Conversion of triple/double bonds | Depopulation of π basins |

| III | Creation of a lone pair | Formation of a monosynaptic basin on a nitrogen atom |

| IV | Formation of the first C-C single bond | Creation of a V(C,C) disynaptic basin |

| V | Formation of the second single bond (e.g., O-C or N-C) | Creation of a second disynaptic basin |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 5 Nitro 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,3-dimethyl-5-nitro-1H-pyrazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework, as well as information about other nuclei such as nitrogen.

Proton (1H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts of the protons are influenced by the substituents on the ring. In the case of 1,3-dimethyl-1H-pyrazole, the protons on the pyrazole ring appear at specific chemical shifts, and the methyl groups also give rise to characteristic signals. nist.gov For instance, in 1,3-dimethyl-1H-pyrazol-5-amine, the protons of the two methyl groups and the pyrazole ring proton can be assigned to their respective signals in the 1H NMR spectrum. nih.gov The introduction of a nitro group, as in this compound, significantly influences the electron distribution in the pyrazole ring, leading to shifts in the proton resonances. The chemical shifts in the 1H NMR spectrum of related pyrazole derivatives, such as 1-(2-chlorobenzoyl)-3,5-dimethyl-4-nitro-1H-pyrazole, have been documented, providing a reference for the analysis of similar structures. spectrabase.com

Table 1: 1H NMR Spectroscopic Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1-(2-chlorobenzoyl)-3,5-dimethyl-4-nitro-1H-pyrazole spectrabase.com | CDCl₃ | Signals corresponding to methyl and aromatic protons are observed. |

| 1,3-Dimethyl-1H-pyrazol-5-amine nih.gov | - | Specific shifts for methyl and ring protons are identifiable. |

| 1,3-Dimethyl-5-pyrazolone (B118827) chemicalbook.com | - | Resonances for methyl and methylene (B1212753) protons are present. |

Carbon-13 (13C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For 1,3-dimethyl-1H-pyrazole, the chemical shifts of the pyrazole ring carbons and the methyl carbons have been established. nist.gov The position of the nitro group in nitropyrazoles significantly affects the 13C chemical shifts. researchgate.net For example, the carbon atom attached to the nitro group experiences a notable downfield shift. This effect is a key diagnostic tool for determining the position of the nitro substituent on the pyrazole ring. researchgate.net The 13C NMR spectra of various substituted pyrazoles, including 1,3-dimethyl-5-pyrazolone and 1,3-dimethyl-1H-pyrazol-5-amine, have been reported and serve as a basis for comparison. nih.govchemicalbook.com

Table 2: 13C NMR Spectroscopic Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 1,3-Dimethyl-1H-pyrazole nist.gov | - | Distinct signals for C3, C4, C5, and methyl carbons. |

| 1,3-Dimethyl-5-pyrazolone chemicalbook.com | - | Carbonyl and other ring carbon signals are characteristic. |

| 1,3-Dimethyl-1H-pyrazol-5-amine nih.gov | - | Chemical shifts reflect the presence of the amino group. |

| C-Nitropyrazoles researchgate.net | - | The C-NO₂ carbon is significantly deshielded. |

Nitrogen-15 (15N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in a molecule. Although less common than 1H and 13C NMR due to the lower natural abundance and sensitivity of the 15N nucleus, it provides invaluable information about the electronic structure of nitrogen-containing heterocycles like pyrazoles. The chemical shifts of the nitrogen atoms in the pyrazole ring are highly sensitive to substitution and the local electronic environment. researchgate.net For instance, the nitrogen atoms in pyrazole and its derivatives exhibit distinct chemical shifts that can be used to differentiate between isomers and tautomers. researchgate.net The introduction of a nitro group in this compound is expected to cause a significant shift in the 15N NMR signals of the pyrazole ring nitrogens and the nitro group nitrogen itself, reflecting the strong electron-withdrawing nature of the nitro group. nih.gov

In addition to standard 1D NMR techniques, a suite of advanced 2D NMR experiments is often employed for unambiguous structural assignment of complex molecules like substituted pyrazoles. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons. ipb.pt For example, HMBC experiments can reveal long-range couplings between protons and carbons, which is crucial for determining the substitution pattern on the pyrazole ring, including the precise location of the nitro group in this compound. ipb.pt These advanced methods provide a comprehensive and detailed picture of the molecular structure, leaving little room for ambiguity. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the C-H stretching and bending of the methyl groups and the pyrazole ring. Crucially, the presence of the nitro group will give rise to strong and distinct absorption bands corresponding to its symmetric and asymmetric stretching vibrations, typically found in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C=N stretching vibration of the pyrazole ring also contributes to the spectrum. Analysis of the FTIR spectra of related pyrazole derivatives, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole and various pyrazole-3,5-dicarboxylic acids, provides a basis for interpreting the vibrational spectrum of this compound. nih.govresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for Pyrazole Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-O Asymmetric Stretch (Nitro) | 1560-1500 |

| N-O Symmetric Stretch (Nitro) | 1360-1300 |

| C=N Stretch (Pyrazole Ring) | ~1600 |

| C-H Stretch (Aromatic/Alkyl) | 3100-2850 |

| C-H Bend (Aromatic/Alkyl) | 1470-1365 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable tool for probing the vibrational modes of molecules, offering a fingerprint of their structural composition. While specific Raman data for this compound is not extensively detailed in the available literature, studies on related pyrazole derivatives provide a framework for expected spectral features. For instance, theoretical and experimental FTIR studies on compounds like 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate show characteristic aromatic C-H stretching vibrations around 3041 cm⁻¹ and C=O stretching near 1702 cm⁻¹. researchgate.net Vibrational analysis of other complex pyrazole derivatives has been conducted using density functional theory (DFT) to calculate normal modes and their potential energy distribution (PED), which aids in the assignment of observed vibrational bands. hud.ac.uk Such computational approaches are crucial for interpreting the Raman spectra of substituted pyrazoles, including the title compound, where vibrations of the pyrazole ring, methyl groups, and the nitro group would be expected to produce a characteristic spectral pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. The electron ionization (EI) mass spectrum of 1,3-dimethyl-1H-pyrazole shows a molecular weight of 96.1304 g/mol . nist.govnist.gov For substituted pyrazoles, the fragmentation patterns can be complex and are influenced by the nature and position of the substituents. libretexts.org

In aromatic nitro compounds, specific fragmentation patterns are often observed. miamioh.edu For instance, the mass spectrum of 3(5)-methyl-5(3)-nitropyrazole exhibits characteristic fragmentation. researchgate.net The fragmentation of pyrazole derivatives can involve the loss of small neutral molecules or radical species, providing clues to the compound's structure. For example, in primary amides of pyrazoles, a base peak due to the McLafferty rearrangement is a common feature. libretexts.org The analysis of 1,3,5-trisubstituted pyrazole derivatives has been confirmed by GC-MS, which provides strong evidence for their molecular ions. tsijournals.com

The predicted mass spectrometric data for a related compound, 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, indicates a monoisotopic mass of 175.01485 Da. uni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are also calculated to aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.02213 | 131.9 |

| [M+Na]⁺ | 198.00407 | 142.8 |

| [M-H]⁻ | 174.00757 | 133.8 |

| [M+NH₄]⁺ | 193.04867 | 151.8 |

| [M+K]⁺ | 213.97801 | 136.5 |

| [M+H-H₂O]⁺ | 158.01211 | 131.0 |

| [M+HCOO]⁻ | 220.01305 | 152.3 |

| [M+CH₃COO]⁻ | 234.02870 | 173.3 |

| [M+Na-2H]⁻ | 195.98952 | 138.5 |

| [M]⁺ | 175.01430 | 133.4 |

| [M]⁻ | 175.01540 | 133.4 |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insights into molecular structure and intermolecular interactions.

Single crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry of crystalline solids. niscpr.res.in The structures of numerous pyrazole derivatives have been elucidated using this method. researchgate.netrsc.org For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to be in the space group P2/c with Z=4. researchgate.net The analysis of pyrazole-based chalcones and N-formyl/acetyl 1,3,5-trisubstituted pyrazoline analogs has also been accomplished using single crystal X-ray methods. rsc.org

The synthesis and structural characterization of a new molecular salt, 4-amino-3,5-dimethyl-1H-pyrazolium citrate (B86180) monohydrate, were carried out using single-crystal X-ray diffraction, which revealed its detailed hydrogen-bonding patterns. tandfonline.com Similarly, the crystal structures of pyrazoline analogs have been solved and refined to understand their molecular conformations. acs.org These studies provide a foundation for predicting and understanding the crystal structure of this compound.

The solid-state architecture of pyrazole derivatives is often governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions play a crucial role in the stability and packing of the crystal lattice. conicet.gov.armdpi.com

Hydrogen bonding is a predominant feature in the crystal structures of many pyrazole derivatives. In N-unsubstituted pyrazoles, N—H···N hydrogen bonds can lead to the formation of dimers, trimers, tetramers, and polymeric chains. iucr.org In the crystal structure of 4-amino-3,5-dimethyl-1H-pyrazolium citrate monohydrate, charge-assisted N⁺–H···O, O–H···O, and N–H···O hydrogen bonds create a ladder-like structure. tandfonline.com The presence of water molecules in the crystal lattice can also lead to strong F…H–OH hydrogen bonds in fluorinated pyrazole complexes. mdpi.com

The study of conformational isomers is crucial for understanding the flexibility and potential biological activity of molecules. slideshare.net For pyrazole derivatives, different conformations can arise from the rotation around single bonds. hud.ac.uk Theoretical studies, often employing methods like density functional theory (DFT), are used to investigate the relative energies and stabilities of different conformers. hud.ac.ukresearchgate.net

In the case of pyrazoline analogs, structural analysis has revealed deviations in the conformation of aromatic rings and substituent groups between different isomers. acs.org For example, a difference of 9.14° in the deviation of an aromatic ring and 15.60° in the region binding to a nitrogen atom were observed between two related pyrazoline structures. acs.org Such conformational differences can significantly impact the physicochemical properties of the molecules. The effect of pyrazole on the conformational state of cell membrane phospholipids (B1166683) has also been investigated, indicating that pyrazoles can induce conformational changes in biological systems. nih.gov

Advanced Computational and Theoretical Studies of 1,3 Dimethyl 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. nih.gov This method allows for the detailed examination of the electronic structure and related properties of molecules, offering a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, particularly at the B3LYP/6-31G(d,p) level of theory, are used to determine the optimized equilibrium geometry of pyrazole derivatives. nih.gov These calculations provide crucial data on bond lengths and angles. For instance, in related pyrazole structures, the C3–N7 bond length has been calculated to be around 1.299 Å. nih.gov This level of precision is essential for understanding the molecule's three-dimensional structure and how it influences its chemical behavior. The electronic structure of pyrazole derivatives is a key determinant of their reactivity, with electrophilic substitutions typically occurring at position 4, and nucleophilic attacks at positions 3 and 5. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical compounds. ucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity; a smaller gap generally indicates higher reactivity. researchgate.net For large molecules where HOMO and LUMO may be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the reactive regions. nih.gov The FMO theory successfully explains a wide range of chemical reactions, including pericyclic reactions and electrophilic substitutions. ucsb.edu The interaction between a nucleophile's HOMO and an electrophile's LUMO is a key principle in these predictions. cureffi.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful method for identifying and characterizing molecules. Theoretical vibrational frequencies are calculated and then compared with experimental data from FTIR and FT-Raman spectra. nih.gov For pyrazole and its derivatives, these calculations are often performed using the B3LYP method with a 6-311+G** basis set. nih.gov The calculated frequencies are typically scaled to improve agreement with experimental values. nih.gov This correlation allows for the detailed assignment of vibrational modes, such as the C-N and N=N stretching vibrations in azo-substituted pyrazoles. derpharmachemica.com

Quantum Chemical Modeling of Molecular Properties

Quantum chemical modeling provides a theoretical framework to predict various molecular properties, offering insights that complement experimental findings.

Non-linear Optical (NLO) Properties Prediction

Certain pyrazole derivatives have been investigated for their non-linear optical (NLO) properties. The molecular hyperpolarizability (β0) is a key indicator of a compound's NLO potential. nih.gov Computational studies have shown that some pyrazole derivatives exhibit significant β0 values, suggesting their potential use in NLO applications. nih.gov The presence of electron-withdrawing groups, such as the nitro group (NO2), can enhance these NLO properties. nih.gov

Charge Distribution Analysis

Understanding the charge distribution within a molecule is crucial for predicting its reactive sites. asrjetsjournal.org Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are common computational methods used for this purpose. nih.govresearchgate.net For pyrazole derivatives, these analyses can reveal the locations most susceptible to electrophilic or nucleophilic attack. For example, in some nitrated pyrazole compounds, specific nitrogen atoms carry the highest negative charge, indicating them as likely sites for electrophilic reaction. researchgate.net In nitro-containing compounds, the charge distribution of the NO2 group significantly influences the molecule's properties. ucl.ac.uk

Tautomerism Studies in Substituted Pyrazoles

Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in various fields, including medicinal chemistry and materials science. researchgate.net A key structural feature of many pyrazoles is their ability to exhibit tautomerism, a phenomenon that can influence their chemical reactivity and biological activity. researchgate.net The most common form of tautomerism in these compounds is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov The study of this tautomerism is crucial for understanding the fundamental properties of these molecules. researchgate.net

Theoretical Investigation of Prototropic Tautomerism

Computational chemistry provides powerful tools for investigating the intricacies of prototropic tautomerism in substituted pyrazoles. Theoretical studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have become indispensable for elucidating the mechanisms and energetics of these tautomeric equilibria. researchgate.netnih.gov

Researchers utilize various levels of theory and basis sets to model pyrazole systems. For instance, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to investigate the structures and relative energies of tautomers. researchgate.netresearchgate.net Ab initio methods, such as Møller–Plesset perturbation theory (MP2), have also been applied to provide high-accuracy calculations of substituent effects on tautomerism. nih.govresearchgate.net

These theoretical investigations often explore several factors that influence the tautomeric equilibrium:

Substituent Effects: The electronic nature of substituents on the pyrazole ring plays a critical role in determining the preferred tautomeric form. nih.govresearchgate.net

Solvent Effects: The polarity of the solvent can significantly impact the relative stability of tautomers and the energy barrier for proton transfer. nih.gov Computational models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM). nih.gov

Intramolecular Hydrogen Bonding: The potential for the formation of intramolecular hydrogen bonds can stabilize certain tautomeric forms. mdpi.com

Aromaticity: The aromaticity of the pyrazole ring, which can be influenced by substituents, is another factor that theoretical studies consider when assessing tautomer stability. mdpi.com

Energy Landscape and Stability of Tautomeric Forms

The relative stability of the different tautomeric forms of a substituted pyrazole is a key aspect explored in computational studies. The energy landscape reveals which tautomer is energetically more favorable and by how much.

A notable study by Jarończyk et al. utilized ab initio MP2/6-311++G** calculations to systematically investigate the influence of various substituents at the C3 and C5 positions on the tautomeric equilibrium. nih.govresearchgate.net Their findings demonstrated a clear correlation between the electronic properties of the substituent and the stability of the resulting tautomer. nih.govresearchgate.net

Electron-donating groups (e.g., -NH2, -OH, -CH3, and also -NO2 through π-donation) tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov

Electron-withdrawing groups (e.g., -CHO, -COOH, -CFO) generally favor the tautomer with the substituent at the C5 position. nih.gov

The stability of these tautomers is a delicate balance of these electronic effects. The data from theoretical calculations allow for a quantitative prediction of the dominant tautomer in the gas phase and in different solvent environments.

| Substituent Type | Favored Tautomer Position | Examples |

| Electron-Donating | C3-Tautomer | -F, -Cl, -CONH2, -NO2, -OH, -NH2, -CH3 |

| Electron-Withdrawing | C5-Tautomer | -BH2, -CFO, -COOH, -CHO |

Chemical Transformations and Derivatization Strategies for Functional Enhancement

Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus is an aromatic system whose reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. The presence of methyl groups at positions 1 and 3, and a strong electron-withdrawing nitro group at position 5, dictates the regioselectivity of substitution reactions on 1,3-dimethyl-5-nitro-1H-pyrazole.

Conversely, the C3 and C5 positions of the pyrazole ring are more electrophilic and thus prone to nucleophilic attack. mdpi.com The presence of a nitro group at C5 significantly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) at this position. This is exemplified in related compounds like 1-methyl-3,4,5-trinitropyrazole, where nucleophiles readily displace the nitro group at the 5-position. researchgate.net

A pertinent example involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with various D,L-α-amino acids. In this SNAr reaction, the amino group of the amino acid acts as the nucleophile, displacing the chloride at the C5 position to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. znaturforsch.com This highlights the feasibility of introducing N-nucleophiles at the C5 position, a reaction pathway that is directly applicable to 5-halo or 5-nitro derivatives of the parent compound.

Table 1: Nucleophilic Substitution with Amino Acids znaturforsch.com

| Reactant | Nucleophile (D,L-α-Amino Acid) | Product | Conditions |

|---|---|---|---|

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Glycine | N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | EtOH + H₂O/NaHCO₃, reflux |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Alanine | N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | EtOH + H₂O/NaHCO₃, reflux |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Valine | N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)valine | EtOH + H₂O/NaHCO₃, reflux |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Leucine | N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)leucine | EtOH + H₂O/NaHCO₃, reflux |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Phenylalanine | N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)phenylalanine | EtOH + H₂O/NaHCO₃, reflux |

| 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole | Proline | 1-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)pyrrolidine-2-carboxylic acid | EtOH + H₂O/NaHCO₃, reflux |

Halogenation of pyrazoles is a common strategy for introducing a functional handle for further cross-coupling reactions. Electrophilic halogenation using reagents like N-halosuccinimides (NXS) typically occurs at the C4 position of the pyrazole ring, provided it is unsubstituted. researchgate.netresearchgate.net To achieve halogenation at the C3 or C5 positions with electrophilic reagents, the C4 position must first be blocked. researchgate.net

Direct halogenation of this compound at the C4 position would be the expected outcome of an electrophilic substitution reaction. While specific studies on this exact transformation are not prevalent, the general reactivity pattern of pyrazoles supports this pathway. researchgate.net

Alternatively, halogenated pyrazoles can be synthesized through other routes. For instance, the synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, a key intermediate, suggests that halogenation at C5 is achievable, likely through methods such as the dehydroxyhalogenation of the corresponding 5-hydroxypyrazole (pyrazolone) using reagents like phosphorus oxychloride. znaturforsch.comresearchgate.net

Modification of the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into various other functionalities, significantly expanding the synthetic utility of this compound.

The reduction of the nitro group to a primary amine is one of the most valuable transformations for this compound, yielding 1,3-dimethyl-1H-pyrazol-5-amine. This amine is a critical building block for synthesizing more complex heterocyclic structures. guidechem.comsigmaaldrich.com A variety of reducing agents can be employed for this purpose. organic-chemistry.org

Catalytic hydrogenation is a highly effective method. For example, the nitro group of N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids is efficiently reduced to an amino group using a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. znaturforsch.com This method is clean and often proceeds with high yield. Other common conditions for nitro group reduction include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). organic-chemistry.org

Table 2: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-amine via Nitro Group Reduction

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids | H₂, 5% Pd/C | Corresponding 4-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl) amino acids | znaturforsch.com |

| Aromatic Nitro Compounds (General) | Fe, acidic media (e.g., HCl/AcOH) | Aromatic Amines | organic-chemistry.org |

| Aromatic Nitro Compounds (General) | SnCl₂ | Aromatic Amines | organic-chemistry.org |

| Aromatic Nitro Compounds (General) | H₂, Raney Nickel | Aromatic Amines | organic-chemistry.org |

The partial reduction of the nitro group can lead to other valuable nitrogen-containing functional groups, such as nitroso (-NO) or hydroxylamino (-NHOH) species. These transformations require carefully controlled reaction conditions to avoid complete reduction to the amine. However, specific literature detailing the synthesis of 1,3-dimethyl-5-nitroso-1H-pyrazole or its corresponding hydroxylamine (B1172632) from this compound is scarce. Generally, the reduction of nitroarenes to hydroxylamines can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. The chemistry of related nitrosopyrimidines suggests that the nitroso group can participate in condensation and redox reactions, indicating its potential as a reactive handle for further derivatization.

Cyclization Reactions to Form Fused Heterocyclic Systems

The derivatization of this compound, particularly through the reduction of its nitro group, opens pathways to a variety of fused heterocyclic systems. The resulting 1,3-dimethyl-1H-pyrazol-5-amine is a polyfunctional compound that serves as an excellent precursor for constructing fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines, many of which are of medicinal interest. beilstein-journals.orgbeilstein-journals.orgnih.gov

A direct application is the synthesis of pyrazolo[3,4-b]pyrazin-5-ones. This is achieved through a reductive lactamization process. Starting with N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) amino acids, the nitro group is first reduced to an amine via catalytic hydrogenation. znaturforsch.com The newly formed 4-amino group then undergoes spontaneous intramolecular cyclization (lactamization) with the adjacent carboxylic acid function on the C5-substituent, followed by air oxidation, to yield the fused pyrazolo[3,4-b]pyrazin-5-one ring system. znaturforsch.com

Table 3: Synthesis of Fused Pyrazolo[3,4-b]pyrazin-5-ones znaturforsch.com

| Starting Material | Key Transformation Steps | Fused Heterocyclic Product |

|---|---|---|

| N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)glycine | 1. Catalytic Hydrogenation (H₂/Pd-C) 2. Spontaneous Lactamization 3. Air Oxidation | 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one |

| N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)alanine | 1. Catalytic Hydrogenation (H₂/Pd-C) 2. Spontaneous Lactamization 3. Air Oxidation | 6-Methyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one |

| N-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)valine | 1. Catalytic Hydrogenation (H₂/Pd-C) 2. Spontaneous Lactamization 3. Air Oxidation | 6-Isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-one |

| 1-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)pyrrolidine-2-carboxylic acid | 1. Catalytic Hydrogenation (H₂/Pd-C) 2. Spontaneous Lactamization 3. Air Oxidation | 1,3-Dimethyl-5a,6a,7,8-tetrahydro-1H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazin-5(4H)-one |

Furthermore, 5-aminopyrazoles can undergo dimerization reactions to form larger fused systems. For instance, the copper-catalyzed oxidative dimerization of substituted 5-aminopyrazoles can lead to the formation of dipyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H or C-H/C-H bonds. mdpi.com These reactions demonstrate the rich chemical potential of the amine derived from this compound for creating complex, multi-ring structures.

Pyrazolo[3,4-b]pyrazinone Derivatives

A significant derivatization pathway for this compound involves its conversion into pyrazolo[3,4-b]pyrazinone derivatives. This transformation typically begins with the nucleophilic substitution of a leaving group, often a halogen, at a position adjacent to the nitro group on the pyrazole ring.

One key synthetic approach involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids. Subsequent reductive lactamization of these intermediates, often achieved through catalytic hydrogenation, leads to the formation of the target 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. znaturforsch.com The process involves the reduction of the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization (lactamization) with the adjacent carboxylic acid function, followed by air oxidation to furnish the final pyrazinone ring system. znaturforsch.com

Table 1: Synthesis of Pyrazolo[3,4-b]pyrazinone Derivatives

| Starting Material | Reagent | Intermediate | Product |

|---|

Pyrazolotriazine Derivatives

The synthesis of pyrazolotriazine derivatives from pyrazole precursors represents another important area of chemical transformation. While direct derivatization from this compound is not explicitly detailed in the provided context, the general strategies for forming fused pyrimidine (B1678525) and triazine rings often involve the cyclization of ortho-amino ester or ortho-amino cyano pyrazoles with various reagents. For instance, the cyclization of an ortho-amino ester of a pyrazole with nitriles can lead to pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov Similarly, reactions involving hydrazide-hydrazone derivatives can be employed to construct 1,2,4-triazine (B1199460) rings fused to other heterocycles. benthamopen.com These established methods suggest potential pathways for the conversion of appropriately functionalized 1,3-dimethyl-1H-pyrazole derivatives into pyrazolotriazine systems.

Synthesis of Schiff Bases and Hydrazone Derivatives

The introduction of Schiff base (-N=CH-) and hydrazone (-NH-N=CH-) moieties is a widely used strategy to enhance the biological profile of heterocyclic compounds. derpharmachemica.comresearchgate.net These functional groups are typically synthesized through the condensation reaction of a primary amine or a hydrazide with an aldehyde or a ketone. researchgate.netnih.gov

For pyrazole-containing compounds, this often involves the reaction of an amino-pyrazole derivative with a suitable aldehyde or the reaction of a pyrazole carbohydrazide (B1668358) with an aldehyde. derpharmachemica.commdpi.com For example, novel hydrazone-incorporated pyrazoles have been synthesized by reacting 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide with various pyrazole aldehydes. derpharmachemica.com Another approach involves the condensation of 3-formylchromones with pyrazole carbohydrazides to yield the corresponding hydrazones. nih.gov

The synthesis of Schiff bases can be achieved by reacting an amino-pyrazole with an aldehyde. For instance, various pyrazole-based Schiff bases have been prepared from 5-aminopyrazoles and different aromatic aldehydes. mdpi.com These reactions are often straightforward and can be carried out under mild conditions, sometimes catalyzed by acids or bases. derpharmachemica.comnih.gov The resulting Schiff bases and hydrazones often exhibit a range of biological activities, making this a valuable derivatization strategy. derpharmachemica.commdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyrazolo[3,4-b]pyrazinone |

| Pyrazolotriazine |

| Schiff Bases |

| Hydrazone |

| 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole |

| N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids |

| 6-substituted-1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one |

| 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide |

| 5-aminopyrazoles |

Advanced Applications in Materials Science and Chemical Synthesis

Utilization in Energetic Materials (EMs) Development

Nitrated pyrazole (B372694) derivatives are a significant class of compounds in the field of energetic materials (EMs) due to their high heats of formation, high density, and the ability to tailor their thermal stability and detonation performance. nih.gov The pyrazole ring's structure allows for extensive nitration and derivatization, which can enhance properties like nitrogen content and oxygen balance, leading to improved detonation performance. nih.gov

High Energy Density Materials (HEDM) and Insensitive Explosives

The development of high energy density materials (HEDMs) that are also insensitive to accidental stimuli like impact and friction is a primary goal in energetic materials research. Nitropyrazole-based compounds are promising candidates because their molecular structures can be designed to balance high performance with enhanced safety. researchgate.netnih.gov For instance, isomers of highly nitrated pyrazoles, despite having the same chemical composition, can exhibit significant differences in density, thermal stability, and sensitivity, highlighting the potential for creating safer energetic materials through precise molecular design. acs.orgnih.gov

Many newly synthesized energetic materials based on pyrazole-triazole systems exhibit high thermal stability with decomposition temperatures exceeding 320°C and low mechanical sensitivities, making them potential replacements for traditional explosives like HMX. nih.gov The performance of these materials is often comparable to or exceeds that of benchmark explosives such as RDX. nih.govrsc.org For example, the dinitroamino compound known as PCJ has a calculated detonation pressure of 38.58 GPa and a detonation velocity of 9268 m/s, comparable to HMX. nih.gov Similarly, the nitramine derivative H3NANP-5T and its salts show outstanding detonation properties comparable to RDX. rsc.org

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity |

|---|---|---|---|---|

| RDX (Reference) | 1.82 | 8836 | 34.2 | 7.4 J |

| HMX (Reference) | 1.91 | 9100 | 39.3 | 7.4 J |

| H3NANP-5T | 1.85 | 8846 | 33.2 | - |

| H3NANP-5T Salt (13) | 1.92 | 9414 | 34.5 | - |

| Compound 1 (Pyrazole-Triazole) | 1.84 | 9284 | 34.74 | > 40 J |

| Compound 2 (Pyrazole-Triazole) | 1.89 | 9268 | 38.58 | - |

Design Principles for Tailored Thermal Stability and Detonation Performance

Thermal stability is often engineered by creating robust molecular structures and fostering strong intermolecular interactions, such as hydrogen bonding and π-π stacking. rsc.org These interactions help to create stable crystal lattices, which can increase density and reduce sensitivity. rsc.orgrsc.org For example, polycyclic pyrazole-triazole systems exhibit very high thermostabilities and low mechanical sensitivities due to extensive intermolecular hydrogen bonding. nih.gov One such tricyclic compound displays an exceptionally high decomposition temperature of 371°C, making it a candidate for heat-resistant explosive applications. nih.gov

Furthermore, the strategic placement of functional groups can fine-tune the balance between performance and sensitivity. Isomeric compounds, which have the same chemical formula but different arrangements of atoms, can possess vastly different properties. acs.orgnih.gov This principle allows for the design of materials where, for instance, one isomer might offer superior thermal stability over another, making it a more viable and safer energetic material. acs.org Theoretical calculations of bond dissociation energies and heats of formation are critical tools used to predict the stability and performance of newly designed molecules before synthesis is attempted. researchgate.net

Pyrazole Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are versatile ligands in coordination chemistry, attracting significant interest due to their structural and electronic properties. nih.govresearchgate.net They can coordinate to a wide array of metal ions, forming complexes with diverse geometries and nuclearities. researchgate.net The ease with which the pyrazole ring can be functionalized allows for the fine-tuning of ligand properties to meet the specific stereochemical requirements of a metal-binding site. akjournals.comtesisenred.net

Design and Synthesis of Pyrazole-Based Ligands

The design of pyrazole-based ligands is centered on their ability to be easily functionalized at multiple positions on the heterocyclic ring. tesisenred.net This allows for the synthesis of ligands with tailored steric and electronic properties. akjournals.com Synthetic strategies often involve condensation reactions. For example, the condensation of a hydrazine (B178648) monohydrate with a benzodiazepine compound can yield a pyrazole-acetamide ligand. nih.gov Another common approach involves the reaction of diketones with hydrazine hydrate. researchgate.net

The introduction of different substituents allows for the creation of ligands with varying denticity, from monodentate to polydentate. researchgate.netakjournals.com For instance, attaching pyridine groups to the pyrazole core creates analogues of 2,2'-bipyridine ligands, which are highly sought after in coordination chemistry. researchgate.net This strategic functionalization is crucial for developing complexes with specific properties for applications in areas like catalysis and materials science.

Complexation with Transition Metals

Pyrazole derivatives readily form coordination complexes with a wide range of transition metals, including cobalt, nickel, copper, zinc, and iron. nih.govakjournals.comresearchgate.net Coordination typically occurs through the sp2-hybridized "pyridine-like" nitrogen atom of the pyrazole ring. akjournals.com When the pyrazole ring is deprotonated to form a pyrazolate anion, it can act as a bidentate, bridging ligand, coordinating through both nitrogen atoms to link two metal centers. akjournals.comiucr.org

This versatility leads to the formation of various structures, from simple mononuclear complexes to more complex di- or polynuclear arrangements. nih.govresearchgate.net For example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been used to synthesize mononuclear complexes with Cd(II), Cu(II), and Fe(II). nih.gov The specific geometry of the resulting complex, such as tetrahedral or octahedral, is influenced by the metal ion, the ligand's structure, and the reaction conditions. researchgate.net

Catalytic Applications of Metal-Pyrazole Complexes (e.g., Oxidation Reactions)

Metal complexes featuring pyrazole-based ligands have emerged as effective catalysts for various chemical transformations, particularly oxidation reactions. nih.govbohrium.commdpi.com The combination of a transition metal center with a tailored pyrazole ligand can create an active site that mimics the function of metalloenzymes. upi.edu

A notable application is in the catalytic oxidation of catechols to o-quinones, a reaction that models the activity of the catechol oxidase enzyme. mdpi.comupi.edu Studies have shown that in-situ formed complexes of copper(II) salts with pyrazole-based ligands can effectively catalyze this reaction. mdpi.com The efficiency of these catalysts is influenced by factors such as the nature of the ligand, the metal salt's counterion, and the solvent used. mdpi.com Similarly, cobalt and copper complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the selective oxidation of styrene to benzaldehyde, an important transformation in the synthesis of fine chemicals. rsc.org

| Catalyst System | Substrate | Product | Key Finding/Yield |

|---|---|---|---|

| L6/Cu(CH3COO)2 in THF | Catechol | o-Quinone | Highest catecholase-like activity with a rate of 5.596 µmol·L⁻¹·min⁻¹ bohrium.com |

| L4/CoCl₂ in THF | 2-Aminophenol | 2-Aminophenoxazinone | Most effective for phenoxazinone synthase activity with a rate of 2.034 µmol·L⁻¹·min⁻¹ bohrium.com |

| L2/Cu(CH3COO)2 in Methanol | Catechol | o-Quinone | Good catalytic activity with a Vmax of 41.67 µmol·L⁻¹·min⁻¹ mdpi.com |

| Cu(II) Complex (3) | Styrene | Benzaldehyde | Up to 98% yield with 99% selectivity rsc.org |

| Cu(II) Complex (4) | Styrene | Benzaldehyde | Up to 99% yield with 99% selectivity rsc.org |

Building Blocks in Complex Organic Synthesis

The stable, functionalized heterocyclic core of 1,3-dimethyl-5-nitro-1H-pyrazole makes it a valuable building block in the field of complex organic synthesis. Its utility stems from the predictable reactivity of the pyrazole ring and the versatile nature of the nitro group, which can be chemically transformed into a variety of other functional groups.

Construction of Polysubstituted Pyrazoles

A primary application of this compound in synthesis is its role as a precursor to highly substituted pyrazole derivatives. The strategic power of this building block lies in the chemical reactivity of the nitro group. Through well-established chemical reactions, the nitro group can be reduced to form 5-amino-1,3-dimethyl-1H-pyrazole.

This amino-substituted pyrazole is a particularly versatile intermediate. The amino group can be readily converted into a diazonium salt, which can then undergo a variety of substitution reactions (e.g., Sandmeyer reaction) to introduce halides, cyano groups, or hydroxyl groups at the 5-position. Furthermore, the amino group itself can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex molecular architectures. nih.govscirp.org

The 5-aminopyrazole scaffold is a cornerstone for the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines, many of which are of significant interest in medicinal chemistry. nih.govnih.gov By starting with this compound, chemists have a reliable pathway to access these important classes of polysubstituted and fused pyrazoles.

Modular Synthesis Approaches

Modular synthesis is a strategy that involves the systematic assembly of complex molecules from smaller, pre-functionalized "modules" or building blocks. This approach offers flexibility and efficiency, allowing for the rapid generation of a library of related compounds by simply varying the constituent modules.

This compound is an ideal candidate for use as a foundational module in such synthetic strategies. lifechemicals.comrsc.org Its stable, pre-formed pyrazole core saves synthetic steps, while the nitro group serves as a latent functional handle. In a modular approach, the pyrazole module can be combined with other molecular fragments through various coupling reactions. Subsequently, the nitro group can be chemically modified in a post-assembly functionalization step. This strategy allows for the late-stage introduction of chemical diversity, a highly desirable feature in areas like drug discovery. For instance, a synthetic route could involve coupling the pyrazole module and then reducing the nitro group to an amine, which is then used in a subsequent reaction to attach a different set of diverse fragments.

Fluorescent Pyrazole Derivatives in Advanced Chemical Sensing and Imaging

Pyrazole derivatives are recognized for their excellent photophysical properties and are often used as the core fluorophore in fluorescent probes. nih.gov While this compound itself is not fluorescent due to the fluorescence-quenching properties of the nitro group, it serves as an excellent starting material for the synthesis of fluorescent sensors.

The synthetic pathway to a fluorescent probe typically involves the reduction of the nitro group to an amino group. This 5-aminopyrazole derivative can then be chemically modified to incorporate a specific receptor or binding site for a target analyte (e.g., a metal ion). nih.gov The resulting molecule is designed so that the binding of the analyte to the receptor modulates the fluorescence of the pyrazole core. This can result in either an increase ("turn-on") or a decrease ("turn-off") of the fluorescence signal. nih.gov

This "turn-on" or "turn-off" mechanism forms the basis of advanced chemical sensing and imaging. Pyrazole-based fluorescent probes have been successfully developed for the selective detection of various analytes, including metal ions such as Zn²⁺, Cu²⁺, and Hg²⁺. researchgate.net The design often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are altered upon analyte binding. nih.gov

| Probe Type | Target Analyte | Fluorescence Response | Sensing Mechanism Principle |

| Pyrazole-Rhodamine Conjugate | Hg²⁺ | Turn-on | Binding of Hg²⁺ induces a structural change that enables fluorescence. researchgate.net |

| Bispyrazoline Derivative | Cu²⁺ | Turn-off (Quenching) | Analyte binding interrupts an existing excited-state intramolecular proton transfer (ESIPT) process. nih.gov |

| Pyrazoline-Indolinium Conjugate | Sulfite | Turn-on (Blue Shift) | Analyte addition breaks π-conjugation, interrupting an ICT process and shifting emission. nih.gov |

Non-linear Optical (NLO) Materials Development based on Nitropyrazoles

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are critical for a range of advanced technologies, including telecommunications, optical data storage, and optical signal processing. researchgate.netnih.gov The development of organic NLO materials often focuses on creating "push-pull" molecules. researchgate.netnih.gov

A push-pull system consists of an electron-donating group (the "push") and a strong electron-accepting group (the "pull") connected by a π-conjugated bridge. nih.govrsc.orgdigitellinc.com This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for high NLO activity. nih.govnih.gov

Nitropyrazoles, including derivatives of this compound, are highly promising candidates for NLO materials. researchgate.net The nitro group (-NO₂) is a very powerful electron-accepting group, providing the "pull" component of the system. The pyrazole ring itself can act as part of the π-conjugated bridge. To complete the push-pull design, an electron-donating group (such as an amino or alkoxy group) can be synthetically installed at another position on the pyrazole ring.

The synthesis of such NLO-active molecules could start with this compound, with subsequent functionalization to introduce the necessary donor group. Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties (e.g., hyperpolarizability) of designed molecules and guide synthetic efforts. wum.edu.pkekb.eg Research has shown that pyrazole derivatives with electron-accepting groups exhibit significant NLO responses, making them attractive targets for materials science. researchgate.net

| Parameter | Description | Relevance to Nitropyrazole NLO Materials |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | High β values are desirable. The push-pull system created by the nitro group and a donor on the pyrazole ring is designed to maximize this value. nih.govekb.eg |

| Intramolecular Charge Transfer (ICT) | The transfer of electronic density from the donor to the acceptor group upon excitation. | The nitro group strongly promotes ICT, which is fundamental to the NLO effect in these molecules. nih.gov |

| π-Conjugated Bridge | The system of alternating single and double bonds that connects the donor and acceptor groups. | The pyrazole ring serves as an effective component of this bridge, facilitating electron delocalization. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a cornerstone of heterocyclic chemistry for over a century. However, the drive towards more efficient, safer, and environmentally benign processes is leading to the development of novel synthetic methodologies that could be applied to the production of 1,3-dimethyl-5-nitro-1H-pyrazole.

Future research is likely to focus on moving away from classical multi-step procedures, which often involve harsh conditions and the use of hazardous reagents. Key emerging areas include:

Multi-component Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and procedural simplicity. The development of an MCR for this compound could significantly streamline its synthesis, reducing waste and energy consumption.

Green Chemistry Approaches: The use of eco-friendly solvents like water or deep eutectic solvents, and the development of catalyst-free or recyclable catalyst systems, are central to green chemistry. ias.ac.innih.gov Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and improve yields. researchgate.net Future methodologies will likely incorporate these principles to create more sustainable synthetic routes. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. Applying flow chemistry to the nitration and cyclization steps in the synthesis of nitropyrazoles could lead to higher yields and a safer manufacturing process, which is particularly important when handling energetic materials. mdpi.com

Catalytic C-H Activation: Direct functionalization of the pyrazole core through C-H activation is a powerful and atom-economical strategy. Future research may explore the direct introduction of the nitro group onto a 1,3-dimethyl-1H-pyrazole scaffold using advanced catalytic systems, bypassing the need for pre-functionalized starting materials.

These innovative approaches promise to make the synthesis of this compound and related compounds more efficient, cost-effective, and sustainable.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Multi-component Reactions | High atom economy, reduced steps, lower waste | Green Synthesis, Process Chemistry |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Green Chemistry, Energy Efficiency |

| Flow Chemistry | Enhanced safety, scalability, better control | Process Chemistry, Industrial Synthesis |

| C-H Activation | High atom economy, novel functionalization | Catalysis, Organic Synthesis |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like 1D NMR and IR are routinely used, a deeper and more precise understanding of the structure and dynamics of this compound requires the application of more advanced techniques. Future research will increasingly rely on these methods for unambiguous structure elucidation and to study intermolecular interactions.

Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the definitive assignment of proton and carbon signals, especially in structurally complex derivatives. bohrium.comnih.gov For this compound, HMBC would be crucial for confirming the connectivity between the methyl groups and the pyrazole ring nitrogens and carbons, as well as the position of the nitro group. mdpi.comresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. acs.org For a derivative, 2-{1-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, X-ray analysis revealed the presence of both E/Z isomers in the unit cell. acs.org Such detailed structural data is vital for understanding the physical properties of the material and for validating computational models.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. Studying the fragmentation patterns of this compound can provide valuable structural information. The loss of the nitro group (NO₂) is a common fragmentation pathway for nitrated aromatic compounds. mdpi.comnih.gov

The data below illustrates the kind of detailed information that can be obtained from these advanced techniques for a hypothetical analysis of this compound.

| Technique | Information Gained | Expected Key Data for this compound |

| ¹H NMR | Proton environment and connectivity | Signals for two distinct methyl groups and one pyrazole ring proton. |

| ¹³C NMR | Carbon skeleton | Signals for two methyl carbons and three pyrazole ring carbons. |

| HMBC | Long-range H-C correlations (2-3 bonds) | Correlation between N-CH₃ protons and C3/C5 of the pyrazole ring. |

| HSQC | Direct H-C correlations (1 bond) | Correlation of the C4-H proton to the C4 carbon. |

| HRMS | Exact mass and elemental composition | Molecular ion peak corresponding to the exact mass of C₅H₇N₃O₂. |

| X-ray | Solid-state 3D structure | Precise bond lengths, angles, and crystal packing information. |

Integration of Computational Chemistry for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net For nitropyrazoles, these methods are crucial for understanding their electronic structure, stability, and potential as energetic materials. mdpi.commdpi.com

Future research will see a deeper integration of computational methods for the in silico design of novel derivatives of this compound with tailored properties. Key areas of computational investigation include:

Geometry Optimization and Electronic Properties: DFT calculations can determine the most stable molecular geometry, bond lengths, and bond angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and electronic transitions. researchgate.netmdpi.com A larger HOMO-LUMO gap generally indicates higher kinetic stability.

Prediction of Spectroscopic Data: Computational models can predict NMR chemical shifts and vibrational frequencies (IR), which can be compared with experimental data to confirm the structure. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other species. researchgate.net

Predicting Energetic Properties: For applications in material science, computational methods can estimate key performance indicators for energetic materials, such as density, heat of formation, detonation velocity, and detonation pressure. mdpi.commdpi.com This allows for the screening of potential new energetic molecules before undertaking their synthesis.

The following table presents hypothetical DFT-calculated properties for this compound, illustrating the type of predictive data that guides modern chemical research.

| Computational Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -3.0 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 4.2 D | Influences intermolecular interactions and solubility. |

| Calculated Density | 1.45 g/cm³ | A key parameter for energetic material performance. |

| Heat of Formation | +150 kJ/mol | Important for calculating energy release. |

Exploration of New Non-Clinical Material Science Applications

While pyrazole derivatives are widely studied in medicinal chemistry, the specific characteristics of this compound, particularly the presence of the nitro group, make it a candidate for various non-clinical material science applications.

Energetic Materials: Nitrated heterocyclic compounds are a major class of energetic materials. mdpi.comnih.gov They often exhibit high density, good thermal stability, and high detonation performance. mdpi.comnih.gov Research into this compound and its analogues will likely involve a thorough evaluation of these properties. The introduction of methyl groups can sometimes lower the melting point, making the compound potentially useful as a melt-castable explosive, which is a safer alternative to traditional TNT. mdpi.com The thermal stability of nitropyrazoles is a key factor in their viability as practical energetic materials. researchgate.net

Optical Materials: The conjugated π-system of the pyrazole ring can give rise to interesting optical properties. ias.ac.in The introduction of electron-withdrawing groups (like the nitro group) and electron-donating groups can create push-pull systems with potential applications in nonlinear optics (NLO). rsc.org Pyrazole derivatives are also being investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. mdpi.com Future work could explore the synthesis of derivatives of this compound with extended conjugation to enhance these properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. This allows for the construction of coordination polymers and MOFs. These materials have a wide range of applications, including gas storage, catalysis, and sensing. While the nitro group might reduce the coordinating ability of the adjacent nitrogen, the other nitrogen atom remains a potential coordination site.

The table below compares the known properties of some benchmark energetic materials with the potential properties of nitropyrazole-based compounds, highlighting the research direction in this field.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Key Feature |

| TNT | 1.65 | 6.9 | Melt-castable benchmark |

| RDX | 1.82 | 8.7 | High-performance benchmark |

| 3,4-Dinitropyrazole | 1.81 | 8.24 | Potential TNT replacement mdpi.com |

| 3,4,5-Trinitropyrazole | 1.89 | 9.0 | High performance, good stability mdpi.com |

| This compound | (To be determined) | (To be determined) | Potential for tailored properties (e.g., lower melting point) |

Q & A

Q. What synthetic methodologies are established for preparing 1,3-dimethyl-5-nitro-1H-pyrazole?

The synthesis typically involves:

- Direct nitration : Reacting 1,3-dimethyl-1H-pyrazole with nitric acid (HNO₃) under controlled temperatures (0–5°C) in sulfuric acid (H₂SO₄) as a catalyst. Purification via recrystallization from ethanol yields the nitro derivative .

- Multi-step condensation : Using hydrazones or lithiated intermediates (e.g., dilithiated butenone hydrazones) to construct the pyrazole core before introducing nitro groups. This modular approach allows functionalization at specific positions .

Key considerations : Monitor reaction progress via TLC, and optimize nitration conditions to avoid over-oxidation.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : The nitro group deshields adjacent protons, causing distinct shifts in ¹H NMR (e.g., δ 8.2–8.5 ppm for H-4). ¹³C NMR shows characteristic nitro carbon signals at ~140–150 ppm.

- IR : Strong asymmetric and symmetric NO₂ stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹.

- Mass spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of NO₂) confirm molecular weight and substituents .

Methodological tip : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Use SHELXL for high-resolution refinement: Apply restraints for disordered nitro or methyl groups. For twinned crystals, employ the TWIN/BASF commands to model twin domains .

- Validate hydrogen atom positions: Apply riding models or refine isotropically with high-angle data (>30° θ).

- Cross-check with spectroscopic Ensure bond lengths (e.g., C-NO₂ ~1.47 Å) align with crystallographic and computational results .

Q. How do hydrogen bonding patterns influence solid-state packing, and how are they characterized?

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to identify directional interactions between nitro and methyl groups .

- X-ray diffraction : Resolve intermolecular contacts (e.g., C–H···O interactions) with Hirshfeld surface analysis.

- Thermal analysis : Correlate melting points/phase transitions with packing efficiency influenced by H-bond networks.

Example : In related nitro-pyrazoles, bifurcated H-bonds between NO₂ and adjacent CH₃ groups stabilize layered crystal structures .

Q. What experimental conditions enable selective reduction of the nitro group to synthesize 5-amino derivatives?

- Catalytic hydrogenation : Use H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 50–60°C. Monitor by HPLC to halt at the amine stage (~90% yield) .

- Chemical reduction : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces NO₂ to NH₂ without affecting methyl groups.